molecular formula C22H19N3O3S2 B12196823 N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B12196823
M. Wt: 437.5 g/mol
InChI Key: JUHQFHIPIZAVSJ-UHFFFAOYSA-N
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Description

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with naphthyl acetic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and acetamide groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-((4-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the 4-methylbenzyl group, which may impart specific biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H19N3O3S2/c1-15-9-11-16(12-10-15)14-30(27,28)22-25-24-21(29-22)23-20(26)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3,(H,23,24,26)

InChI Key

JUHQFHIPIZAVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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